(1S)-3-oxocyclopentane-1-carbonitrile
CAS No.:
Cat. No.: VC13788916
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NO |
|---|---|
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | (1S)-3-oxocyclopentane-1-carbonitrile |
| Standard InChI | InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m0/s1 |
| Standard InChI Key | RJDDBRGASHENKL-YFKPBYRVSA-N |
| Isomeric SMILES | C1CC(=O)C[C@H]1C#N |
| SMILES | C1CC(=O)CC1C#N |
| Canonical SMILES | C1CC(=O)CC1C#N |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Stereochemical Designation
The systematic IUPAC name for this compound is (1S)-3-oxocyclopentane-1-carbonitrile, which explicitly denotes the S configuration at the chiral center (C1) . The numbering of the cyclopentane ring begins at the carbon bearing the cyano group, with the ketone group positioned at C3. This nomenclature ensures unambiguous identification of its stereochemistry, which is critical for differentiating it from its enantiomer, (1R)-3-oxocyclopentane-1-carbonitrile .
Table 1: Key Identifiers for (1S)-3-Oxocyclopentane-1-Carbonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 1821771-40-7 |
| PubChem CID | 96968893 |
| Molecular Formula | |
| Molecular Weight | 109.13 g/mol |
| SMILES Notation | C1CC(=O)C[C@H]1C#N |
| InChI Key | RJDDBRGASHENKL-YFKPBYRVSA-N |
Three-Dimensional Conformational Analysis
The compound’s 3D structure, as visualized in PubChem’s interactive model, reveals a puckered cyclopentane ring with the cyano group (-C≡N) and ketone (=O) occupying equatorial positions to minimize steric strain . The S configuration at C1 introduces a specific spatial arrangement that influences its reactivity and interaction with chiral catalysts or biological targets.
Physicochemical Properties and Computational Data
Computed Physicochemical Parameters
Advanced computational models predict several critical properties for this compound:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA (Partition Coefficient) | -0.2 |
| Topological Polar Surface Area | 40.9 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Heavy Atom Count | 8 |
| Complexity | 153 |
The low partition coefficient (XLogP3-AA = -0.2) suggests moderate hydrophilicity, likely due to the polar cyano and ketone groups. The absence of rotatable bonds (Rotatable Bond Count = 0) indicates a rigid structure, which may enhance its stability in synthetic applications.
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the compound’s functional groups allow for predictable spectroscopic signatures:
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C≡N Stretch: A strong absorption near 2240 cm⁻¹ in IR spectroscopy.
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C=O Stretch: A sharp peak around 1700 cm⁻¹.
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Chiral Center: Distinct splitting patterns in and NMR spectra due to stereochemical effects.
Stereochemical Considerations and Enantiomeric Differentiation
Comparison with (1R)-3-Oxocyclopentane-1-Carbonitrile
The R enantiomer (PubChem CID: 96968892) shares identical molecular formula and connectivity but differs in the spatial arrangement at C1 . This stereochemical divergence leads to distinct physicochemical behaviors, such as:
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Optical Rotation: Opposite specific rotation values under polarized light.
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Biological Activity: Potential differences in binding affinity to chiral receptors or enzymes.
Table 3: Enantiomeric Comparison
| Property | (1S)-Enantiomer | (1R)-Enantiomer |
|---|---|---|
| InChIKey | RJDDBRGASHENKL-YFKPBYRVSA-N | RJDDBRGASHENKL-RXMQYKEDSA-N |
| SMILES Notation | C1CC(=O)C[C@H]1C#N | C1CC(=O)C[C@@H]1C#N |
| CAS Number | 1821771-40-7 | 180475-44-9 |
Implications for Asymmetric Synthesis
The S configuration enables its use as a chiral building block in enantioselective reactions. For example, in Michael additions or aldol condensations, the stereochemistry at C1 can induce diastereomeric excess in products, a critical factor in pharmaceutical synthesis .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s rigid scaffold and polar functional groups make it a candidate for:
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Kinase Inhibitors: Mimicking ATP-binding motifs due to its planar ketone group.
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Neurological Agents: Modulation of GABA receptors via nitrile-mediated hydrogen bonding.
Polymer Chemistry
Incorporation into polyamides or polyesters could enhance thermal stability and solvent resistance, leveraging the cyano group’s polarity .
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